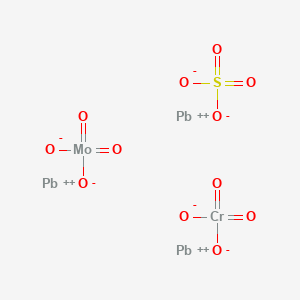
Benzeneethanamine, N-ethyl-2,5-dimethoxy-
Übersicht
Beschreibung
Benzeneethanamine, N-ethyl-2,5-dimethoxy- is a synthetic compound belonging to the class of phenethylamines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and two methoxy groups at the 2 and 5 positions on the benzene ring. Phenethylamines are known for their stimulant effects on the central nervous system, and this compound is no exception.
Vorbereitungsmethoden
The synthesis of Benzeneethanamine, N-ethyl-2,5-dimethoxy- typically involves the alkylation of 2,5-dimethoxybenzeneethanamine with an ethylating agent. One common method is the reaction of 2,5-dimethoxybenzeneethanamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Benzeneethanamine, N-ethyl-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups like halogens or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, N-ethyl-2,5-dimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives, which are studied for their pharmacological properties.
Biology: This compound is used in studies related to neurotransmitter systems and their effects on behavior and cognition.
Medicine: Research on this compound includes its potential therapeutic effects and its role in the development of new drugs for neurological disorders.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, N-ethyl-2,5-dimethoxy- involves its interaction with neurotransmitter systems in the brain. It primarily targets monoamine receptors, leading to increased release and inhibition of reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin. This results in enhanced neurotransmission and stimulant effects. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Benzeneethanamine, N-ethyl-2,5-dimethoxy- is similar to other phenethylamines such as:
Benzeneethanamine, N-methyl-2,5-dimethoxy-: This compound has a methyl group instead of an ethyl group attached to the nitrogen atom, leading to differences in potency and duration of action.
Benzeneethanamine, 4-bromo-2,5-dimethoxy-: The presence of a bromine atom at the 4 position on the benzene ring alters its pharmacological profile and receptor binding affinity.
Benzeneethanamine, 2,5-dimethoxy-4-ethyl-: The ethyl group at the 4 position on the benzene ring affects its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-13-8-7-10-9-11(14-2)5-6-12(10)15-3/h5-6,9,13H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDJIZKGMYQBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270680 | |
| Record name | Benzeneethanamine, N-ethyl-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267470-52-9 | |
| Record name | Benzeneethanamine, N-ethyl-2,5-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1267470-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanamine, N-ethyl-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine](/img/structure/B3228605.png)


![Methyl 2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B3228638.png)









